![molecular formula C9H11N3O B1338867 5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one CAS No. 90817-87-1](/img/structure/B1338867.png)
5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
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Overview
Description
5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one is a heterocyclic compound with the molecular formula C9H11N3O This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyridazinone core substituted with three methyl groups at positions 5, 6, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-pyrrole-3-carboxylic acid, 4-formyl-1,2,5-trimethyl-, ethyl ester with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrrolo[3,4-d]pyridazinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyridazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the compound's efficacy as a selective inhibitor of cyclooxygenase (COX) enzymes. Specifically, derivatives of pyrrolo[3,4-d]pyridazinone have shown promising results in inhibiting COX-2 with a favorable COX-2/COX-1 selectivity ratio compared to established drugs like Meloxicam. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: Molecular Docking and Synthesis
A study conducted molecular docking simulations that revealed how these compounds interact with the active site of COX enzymes. The synthesized compounds were evaluated for their biological activity through in vitro assays, demonstrating significant inhibition of COX-2 activity .
Potential for Antioxidant Activity
The antioxidant properties of 5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one derivatives have also been explored. These compounds showed the ability to scavenge free radicals effectively, suggesting potential applications in treating oxidative stress-related conditions .
Summary of Findings
The following table summarizes the findings from various studies regarding the applications of this compound:
Mechanism of Action
The mechanism by which 5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Trimethyl-6-(2-thienylmethyl)-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
- 2,5,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
Uniqueness
5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.
- Molecular Formula : C9H11N3O
- Molecular Weight : 177.203 g/mol
- CAS Number : 90817-87-1
Anticancer Activity
Research indicates that compounds within the pyrrolo[3,4-d]pyridazine class exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. In particular, studies have shown IC50 values indicating effective cytotoxicity against lung cancer cell lines (A549) and others.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | A549 | 49.85 | Induction of apoptosis |
Pyrazole derivative | NCI-H460 | 0.95 | Autophagy without apoptosis |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- Cyclin-dependent kinases (CDKs) : Certain derivatives have shown promising results as CDK inhibitors with IC50 values ranging from 0.36 μM to 25 nM against various CDK isoforms.
Enzyme Target | Compound | IC50 (μM) |
---|---|---|
CDK2 | Compound X | 0.36 |
CDK9 | Compound Y | 1.8 |
Study 1: Antitumor Activity
A study conducted by Zheng et al. (2022) synthesized several pyrrolo[3,4-d]pyridazine derivatives and evaluated their cytotoxicity against A549 cells. The most potent compound exhibited an IC50 of 49.85 μM, demonstrating significant potential for further development in cancer therapy .
Study 2: Enzyme Inhibition
Fan et al. (2022) explored the effects of pyrrolo derivatives on CDK2 and reported an IC50 value of 0.36 μM for one of the compounds tested. This suggests that modifications to the pyrrolo structure can enhance selectivity and potency against specific kinases involved in tumor growth .
Pharmacological Implications
The biological activities of this compound indicate its potential as a lead compound in drug discovery programs aimed at treating cancers and possibly other diseases involving kinase pathways.
Properties
IUPAC Name |
5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMCEAGPNVSJHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC(=O)C2=C(N1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532480 |
Source
|
Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90817-87-1 |
Source
|
Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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